molecular formula C9H16N4O2 B15246687 5,6-Diamino-1-(tert-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 572922-76-0

5,6-Diamino-1-(tert-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B15246687
CAS No.: 572922-76-0
M. Wt: 212.25 g/mol
InChI Key: XSHMTICFXQOYJE-UHFFFAOYSA-N
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Description

5,6-Diamino-1-(tert-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-1-(tert-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions starting from simpler precursors. One common method involves the cyclization of appropriate amines and carbonyl compounds under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-1-(tert-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

5,6-Diamino-1-(tert-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-Diamino-1-(tert-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    5,6-Diamino-1-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the tert-butyl group.

    5,6-Diamino-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the methyl group.

Uniqueness

The presence of both the tert-butyl and methyl groups in 5,6-Diamino-1-(tert-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione may confer unique chemical and physical properties, such as increased steric hindrance and altered electronic distribution, which can affect its reactivity and interactions with other molecules.

Biological Activity

5,6-Diamino-1-(tert-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the pyrimidine family. Its unique structure, featuring amino groups at the 5th and 6th positions and a tert-butyl group at the 1st position, alongside a methyl group at the 3rd position, contributes to its potential biological activities. This article explores its biological activity through various studies and research findings.

  • Molecular Formula : C9H16N4O2
  • Molecular Weight : 212.25 g/mol
  • CAS Number : 91260-72-9

Biological Activity Overview

Research indicates that this compound may interact with biological molecules such as nucleic acids and enzymes. The presence of amino groups allows for hydrogen bonding interactions that can significantly influence molecular recognition processes in biological systems.

Table 1: Structural Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
5-Amino-2,4,6-trimethylpyrimidineC7H10N4Similar pyrimidine structure but different substitution
6-Amino-1,3-dimethyluracilC7H8N4O2Contains uracil core with distinct functional groups
5,6-Diaminopyrimidine-2,4(1H,3H)-dioneC6H8N4O2Lacks tert-butyl group but has similar amino substitutions

The compound's mechanism of action is hypothesized to involve:

  • Binding to Nucleic Acids : Studies suggest that it may bind to DNA or RNA, potentially influencing gene expression or replication processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.

Antitumor Activity

Research has shown that derivatives of pyrimidines exhibit significant antitumor activity. For instance:

  • A study reported that similar compounds demonstrated IC50 values ranging from 7.01μM7.01\,\mu M (HeLa cells) to 14.31μM14.31\,\mu M (MCF-7 cells), indicating effective cytotoxicity against various cancer cell lines .

Cytotoxic Effects

In a comparative study on various pyrimidine derivatives:

  • The cytotoxic effects were evaluated on normal (HEK293) and cancerous (HeLa, U87) cell lines. Some compounds showed selective cytotoxicity towards cancer cells with IC50 values significantly lower than those for normal cells .

Properties

CAS No.

572922-76-0

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

5,6-diamino-1-tert-butyl-3-methylpyrimidine-2,4-dione

InChI

InChI=1S/C9H16N4O2/c1-9(2,3)13-6(11)5(10)7(14)12(4)8(13)15/h10-11H2,1-4H3

InChI Key

XSHMTICFXQOYJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C(C(=O)N(C1=O)C)N)N

Origin of Product

United States

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